molecular formula C6H12N2O3 B1266454 alanyl-D-alanine CAS No. 3695-80-5

alanyl-D-alanine

Cat. No. B1266454
CAS RN: 3695-80-5
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-IUYQGCFVSA-N
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Description

Synthesis Analysis

The synthesis of alanyl-D-alanine by bacterial D-alanine:D-alanine ligase involves ATP and is an essential precursor for bacterial peptidoglycan. This process has been a target for designing novel antibacterial agents, with inhibitors being developed to block its formation, thus impacting bacterial cell wall synthesis and integrity (Chakravarty et al., 1989).

Molecular Structure Analysis

The structure of D-alanine:D-alanine ligase, which catalyzes the formation of alanyl-D-alanine, shares a common fold with glutathione synthetase despite low sequence homology. This similarity in tertiary structure across different enzymes underscores a conserved mechanism for ATP to ADP conversion during peptide bond formation in bacterial cell wall synthesis (Fan et al., 1995).

Scientific Research Applications

1. Role in Bacterial Cell Wall Synthesis

Alanyl-D-alanine (d-Ala) plays a crucial role in bacterial cell wall peptidoglycan synthesis. The metabolic pathway in bacteria involves converting L-alanine to D-Ala by alanine racemase and forming d-alanyl-d-alanine by d-alanine-d-alanine ligase. This process is vital for the survival and biofilm formation of bacteria like Streptococcus mutans, a primary cariogenic bacterium in the oral cavity (Qiu et al., 2016).

2. Potential in Treating Liver Injury

Research has shown that alanine can significantly reduce mortality in rats with acute liver failure induced by D-galactosamine. This effect is attributed to alanine's role in promoting ATP synthesis, thus preventing hepatocyte necrosis and promoting liver regeneration (Maezono et al., 1996).

3. Impact on Insulin Sensitivity

Parenteral supplementation of the dipeptide alanyl-glutamine has been associated with improved insulin sensitivity in multiple-trauma patients. This supplementation can lead to higher insulin-mediated glucose disposal, suggesting potential benefits in glucose homeostasis management (Bakalář et al., 2006).

4. Use in Nutritional Supplementation

Alanyl-glutamine supplementation has been studied for its effects on growth performance, metabolism, and protein synthetic signaling in animals like piglets. This supplementation can improve average daily gain and feed efficiency, indicating its potential in animal nutrition (Zhang et al., 2016).

5. Role in Antibacterial Drug Development

D-Alanyl-D-alanine ligase, involved in peptidoglycan biosynthesis, is a target of antibiotics like d-Cycloserine in treating multi-drug-resistant strains of Mycobacterium tuberculosis. Understanding the mechanism of these drugs can aid in developing new antibacterial agents (Halouska et al., 2014).

Safety And Hazards

While specific safety and hazards related to alanyl-D-alanine are not mentioned in the search results, general precautions for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The Ddl enzyme, which catalyzes the formation of D-alanyl-D-alanine, is an attractive and viable target for the development of antibacterial drugs . Therefore, future research may focus on the discovery of potent inhibitors against this enzyme .

properties

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016945
Record name L-Alanyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alanyl-D-alanine

CAS RN

3695-80-5
Record name Alanyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,200
Citations
FC Neuhaus, JL Lynch - Biochemistry, 1964 - ACS Publications
… Inhibitor studies indicate that both D-alanine (A) binding sites of D-alanyl-D-alanine … In addition to D-alanyl-D-alanine, D-alanyl-D-threonine and D-alanyl-D-allothreonine can …
Number of citations: 226 pubs.acs.org
IAD Lessard, CT Walsh - Proceedings of the National …, 1999 - National Acad Sciences
The zinc-containing d-alanyl-d-alanine (d-Ala-d-Ala) dipeptidase VanX has been detected in both Gram-positive and Gram-negative bacteria, where it appears to have adapted to at …
Number of citations: 97 www.pnas.org
DJ Tipper, JL Strominger - Proceedings of the National …, 1965 - National Acad Sciences
… alanyl-D-alanine … alanyl-D-alanine.-Penicillin is in essence an acylated cyclic dipeptide of L-cysteine and D-valine.1,35 It can be viewed as an analog of the acylated D-alanyl-D-alanine …
Number of citations: 466 www.pnas.org
LS Mullins, LE Zawadzke, CT Walsh… - Journal of Biological …, 1990 - Elsevier
… then D-alanyl-D-alanine and ADP dissociate from the enzyme surface. In the reverse direction D-alanyl-D-alanine … In the presence of D-alanine, D-alanyl-D-alanine ligase catalyzed the …
Number of citations: 95 www.sciencedirect.com
M Nieto, HR Perkins - Biochemical Journal, 1971 - portlandpress.com
… Vancomycin forms complexes with peptidesterminating in D-alanyl-D-alanine that are … In addition to acyl-D-alanyl-D-alanine, other peptides that occur in bacterial cell walls will …
Number of citations: 349 portlandpress.com
CV Carpenter, FC Neuhaus - Biochemistry, 1972 - ACS Publications
Carolyn V. Carpenter and FrancisC. Neuhaus** abstract: d-Alanine: o-alanine ligase (ADP)(EC6. 3.2. 4) possesses multiple binding sites for D-Ala-D-Ala. Inhibition at these sites by …
Number of citations: 13 pubs.acs.org
GM Sheldrick, PG Jones, O Kennard, DH Williams… - Nature, 1978 - nature.com
Vancomycin, a broad-spectrum antibiotic, inhibits the growth of cell walls by complex formation with peptides terminating in D-alanyl-D-alanine. The structure of vancomycin was …
Number of citations: 399 www.nature.com
GD Wright, CT Walsh - Accounts of chemical research, 1992 - ACS Publications
Bacteria resist hypotonic shockand cell lysis through the biosynthesis of peptidoglycan-containing cell walls. This rigid polymer consists of a repeating disaccharide unit of N-…
Number of citations: 140 pubs.acs.org
K Duncan, J Van Heijenoort, CT Walsh - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received October 19, 1989 abstract: The Escherichia coli D-alanyl-D-alanine-adding enzyme, which catalyzes the final cytoplasmic step in the biosynthesis of the …
Number of citations: 85 pubs.acs.org
FC Neuhaus, CV Carpenter, JL Miller, NM Lee… - Biochemistry, 1969 - ACS Publications
FC Neuhaus, f CV Carpenter, J. Lynch Miller, NM Lee, M. Gragg, and RA StickgoldJ abstract: The incorporation of D-alanine from L-alanine into the peptidoglycan precursor, uridine …
Number of citations: 31 pubs.acs.org

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